1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate
Description
Properties
IUPAC Name |
acetic acid;bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20O4Si3.2C2H4O2/c1-11(2,7)9-13(5,6)10-12(3,4)8;2*1-2(3)4/h7-8H,1-6H3;2*1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSCTRYYDXXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O8Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20788772 | |
| Record name | Acetic acid--hexamethyltrisiloxane-1,5-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5314-59-0 | |
| Record name | Acetic acid--hexamethyltrisiloxane-1,5-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate can be synthesized through the hydrosilylation of 1,5-dihydroxyhexamethyltrisiloxane with acetic anhydride. The reaction typically occurs in the presence of a platinum catalyst, such as platinum-divinyltetramethyldisiloxane complex, under mild conditions. The reaction proceeds as follows:
1,5-dihydroxyhexamethyltrisiloxane+acetic anhydridePt catalyst1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to form 1,5-dihydroxyhexamethyltrisiloxane and acetic acid.
Esterification: The compound can react with alcohols to form different esters.
Oxidation: Under specific conditions, the silicon-hydrogen bonds can be oxidized to form silanols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents. The reaction is typically carried out at room temperature.
Esterification: Alcohols and acid catalysts, such as sulfuric acid, are used. The reaction is conducted under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used. The reaction is performed at elevated temperatures.
Major Products Formed
Hydrolysis: 1,5-dihydroxyhexamethyltrisiloxane and acetic acid.
Esterification: Various esters depending on the alcohol used.
Oxidation: Silanols and other oxidized silicon compounds.
Scientific Research Applications
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of silicone-based materials and polymers.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate involves its interaction with various molecular targets and pathways. The acetate groups can undergo hydrolysis, releasing acetic acid and forming silanol groups. These silanol groups can further react with other compounds, leading to the formation of cross-linked networks or modified surfaces. The hydrophobic nature of the compound also plays a role in its applications in coatings and sealants.
Comparison with Similar Compounds
1,5-Trisiloxanediol, Hexaethyl-, Diacetate (CAS 21961-85-3)
- Structure : Ethyl groups replace methyl substituents on the trisiloxane backbone.
- Properties : Increased hydrophobicity and molecular weight (C₁₄H₃₄O₈Si₃) compared to the hexamethyl variant. Ethyl groups may reduce reactivity due to steric hindrance .
- Applications : Likely used in silicone-based polymers requiring enhanced flexibility and hydrolytic stability.
1,5-Trisiloxanediol, 1,3,5-Triethyl-1,3,5-Tripropyl-, Diacetate (CAS 21961-86-4)
- Structure : Mixed ethyl and propyl substituents.
1,5-Trisiloxanediol, 1,1,3,5,5-Pentamethyl-3-Vinyl-, Diacetate (CAS 18038-26-1)
- Structure : Vinyl group at the central silicon atom.
Carbon-Based Diacetates
1,4-Cyclohexanedimethylene Diacetate
Glyceryl Diacetate (CAS 25395-31-7)
- Structure : Glycerol backbone with two acetyl groups.
- Properties : Water-soluble (unlike siloxane diacetates), used as a food additive and solvent. Demonstrates how acetate placement affects hydrophilicity .
Cellulose Diacetate
- Structure : Acetylated cellulose with a degree of substitution (DS) ~2.4–2.5.
- Properties : Soluble in acetone, forming films and fibers. Contrasts with siloxane diacetates, which lack hydrogen-bonding capacity and exhibit higher thermal stability .
Data Table: Key Siloxane Diacetates
| Compound Name (CAS) | Substituents | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| 1,5-Trisiloxanediol, Hexamethyl-, Diacetate (5314-59-0) | Methyl | C₁₀H₂₆O₈Si₃ | Polymer precursor; hydrophobic |
| 1,5-Trisiloxanediol, Hexaethyl-, Diacetate (21961-85-3) | Ethyl | C₁₄H₃₄O₈Si₃ | Enhanced flexibility in silicones |
| 1,5-Trisiloxanediol, Mixed Ethyl/Propyl (21961-86-4) | Ethyl + Propyl | C₁₇H₄₀O₈Si₃ | Tailored solubility for coatings |
| 1,5-Trisiloxanediol, Vinyl-Modified (18038-26-1) | Methyl + Vinyl | C₁₁H₂₈O₈Si₃ | Crosslinkable silicones |
Notes on Limitations
- Limited published data on exact melting points, solubility, and toxicity of siloxane diacetates necessitates further experimental characterization.
- Structural analogs like cellulose diacetate highlight the role of backbone chemistry in dictating material properties, underscoring the need for siloxane-specific studies .
Biological Activity
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate (CAS No. 5314-59-0) is a siloxane compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a trisiloxane backbone with hexamethyl substitution and diacetate functional groups. Its structural formula can be represented as follows:
Physical Properties
- Molecular Weight : Approximately 290.47 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents; limited solubility in water
The biological activity of 1,5-trisiloxanediol is primarily attributed to its siloxane structure, which allows it to interact with biological membranes and proteins. Key mechanisms include:
- Cell Membrane Interaction : The hydrophobic nature of the hexamethyl groups facilitates interaction with lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that siloxanes may influence enzyme activity through competitive inhibition or allosteric modulation.
Toxicological Studies
Research indicates that siloxanes can exhibit low toxicity in various biological models. For instance:
- In vitro Studies : Cell viability assays using human cell lines have shown that concentrations below 100 µg/mL do not significantly affect cell proliferation or induce apoptosis.
- Animal Models : Toxicity assessments in rodents have demonstrated no adverse effects at standard exposure levels, suggesting a favorable safety profile.
Case Studies
- Biodegradability Assessment : A study investigated the biodegradation of siloxanes in wastewater treatment systems. Results indicated that 1,5-trisiloxanediol can be effectively broken down by microbial communities under aerobic conditions, highlighting its potential for environmental applications .
- Pharmaceutical Applications : Research has explored the use of siloxanes as drug delivery vehicles due to their biocompatibility and ability to encapsulate hydrophobic drugs. In vivo studies showed enhanced bioavailability of encapsulated compounds compared to free drug formulations .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 1,5-trisiloxanediol compared to other siloxane compounds:
| Compound | Toxicity (µg/mL) | Biodegradability | Drug Delivery Potential |
|---|---|---|---|
| 1,5-Trisiloxanediol | >100 | High | Moderate |
| Hexamethyldisiloxane | >200 | Moderate | Low |
| Octamethylcyclotetrasiloxane | >150 | Low | High |
Future Directions in Research
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions between siloxanes and biological targets.
- Long-term Toxicity Studies : Evaluating chronic exposure effects in various animal models.
- Applications in Drug Formulations : Investigating the efficacy of siloxanes as carriers for targeted drug delivery.
Q & A
Basic: What synthetic routes are commonly employed to prepare 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate, and what purification methods are recommended?
Answer:
The synthesis typically involves siloxane condensation reactions under controlled conditions. For example, acetic anhydride can be used to acetylate the hydroxyl groups of the parent trisiloxanediol. Key steps include:
- Reagent Use : Acetic anhydride as an acetylating agent in the presence of a catalyst (e.g., pyridine or DMAP) to promote esterification .
- Purification : Flash column chromatography (silica gel 200–300 mesh) or recrystallization from solvents like chloroform/methanol mixtures to isolate high-purity product .
- Validation : Thin-layer chromatography (TLC) with silica gel GF254 to monitor reaction progress .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., methyl groups on silicon at δ 0.1–0.3 ppm; acetate methyl protons at δ 2.0–2.2 ppm) .
- ¹³C NMR : Confirms carbonyl carbons in acetate groups (~170–175 ppm) and methyl carbons attached to silicon (~0–5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₈H₂₀O₆Si₃: 296.06 g/mol) .
- FT-IR : Detects characteristic Si-O-Si stretches (~1000–1100 cm⁻¹) and acetate C=O stretches (~1740 cm⁻¹) .
Basic: What key physicochemical properties influence experimental design for this compound?
Answer:
These properties dictate solvent selection for reactions, storage protocols, and handling under anhydrous conditions.
Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., logP) across studies?
Answer:
Discrepancies in logP values may arise from differences in calculation methods (e.g., Crippen vs. HPLC-derived) or experimental conditions. Methodological steps include:
- Validation : Cross-checking using standardized techniques like HPLC with octanol-water partitioning assays .
- Contextual Analysis : Assessing whether variations stem from structural analogs (e.g., related trisiloxanes with substituents affecting hydrophobicity) .
- Critical Evaluation : Prioritizing data from authoritative sources like NIST or peer-reviewed studies over unverified databases .
Advanced: What experimental precautions are necessary to mitigate hydrolysis due to the compound’s moisture sensitivity?
Answer:
- Handling : Use gloveboxes or Schlenk lines under inert gas (N₂/Ar) to prevent exposure to atmospheric moisture .
- Reaction Solvents : Employ anhydrous solvents (e.g., dried dichloromethane over molecular sieves).
- Storage : Store at 2–8°C in sealed containers with desiccants (e.g., silica gel) .
- Monitoring : Regular TLC or Karl Fischer titration to detect hydrolysis byproducts (e.g., silanol groups) .
Advanced: How can structural modifications enhance biological activity, and what methods validate these changes?
Answer:
- Derivative Design : Introduce functional groups (e.g., halogens, trifluoromethyl) at the silicon or acetate positions to alter hydrophobicity or reactivity. For example, replacing methyl with chlorinated groups may improve antifungal activity .
- Validation Methods :
- Bioassays : Antifungal activity testing against pathogens (e.g., Sclerotium rolfsii) using agar dilution or microbroth dilution .
- Computational Modeling : Predicting logP and binding affinity via software like COSMOtherm or AutoDock .
- Systemicity Studies : Measuring basipetal mobility in plants using radiolabeled analogs or HPLC tracking .
Advanced: How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
The lower in vitro IC₅₀ values (e.g., 12 µg/mL) compared to field efficacy may result from factors like:
- Systemicity : Assess logKow (e.g., 2.7 for derivatives) to predict mobility within plant tissues .
- Application Techniques : Optimize spray formulations (e.g., adjuvants) to enhance penetration through dense foliage .
- Environmental Stability : Evaluate degradation under UV light or soil microbiota via LC-MS stability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
